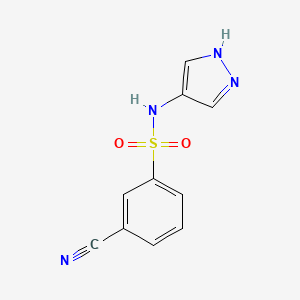

3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide

Description

BenchChem offers high-quality 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-cyano-N-(1H-pyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S/c11-5-8-2-1-3-10(4-8)17(15,16)14-9-6-12-13-7-9/h1-4,6-7,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQORVBOQCKBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CNN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of Pyrazole-Linked Sulfonamide Small Molecules

Executive Summary

The fusion of the pyrazole heterocycle with a sulfonamide moiety represents a paradigm of "privileged scaffold" engineering in medicinal chemistry. This hybrid architecture combines the distinct pharmacophoric properties of pyrazoles (metabolic stability, hydrogen bonding capability) with the established bioactivity of sulfonamides (carbonic anhydrase inhibition, COX-2 selectivity).

This guide dissects the structural rationale, synthetic pathways, and therapeutic validation of these molecules.[1][2] It moves beyond basic literature review to provide actionable protocols for synthesis and biological validation, specifically targeting oncology and inflammation.

Structural Rationale & Medicinal Chemistry

The therapeutic efficacy of pyrazole-linked sulfonamides is not accidental; it is a result of precise bioisosteric design.

The Pharmacophore Fusion

-

The Pyrazole Core: Acts as a rigid spacer that orients substituents into specific pockets of target enzymes (e.g., the hydrophobic channel of COX-2). Its nitrogen atoms can serve as both hydrogen bond donors and acceptors.

-

The Sulfonamide (

):-

Zinc Binding: In Carbonic Anhydrases (CAs), the sulfonamide nitrogen coordinates directly with the active site Zinc (

) ion. -

H-Bonding: In COX-2, the sulfonamide group forms critical hydrogen bonds with

and

-

Structure-Activity Relationship (SAR) Matrix

The biological activity is heavily modulated by the substitution pattern on the pyrazole ring (

| Position | Modification | Effect on Activity | Mechanistic Rationale |

| N1 | Aryl-sulfonamide | Critical for COX-2/CA activity | Positions the sulfonamide group to interact with polar side chains ( |

| C3 | Increases Potency | Enhances lipophilicity and metabolic stability; fits into hydrophobic pockets. | |

| C5 | Bulky Aryl Group | Increases Selectivity | Steric bulk prevents binding to the smaller hydrophobic channel of COX-1, ensuring COX-2 specificity. |

| C4 | Halogen / H | Modulates PK | Small substituents here affect the planarity and electronic distribution of the ring system. |

Therapeutic Applications: Oncology & Inflammation[2]

The Multi-Target Oncology Approach

While originally designed as anti-inflammatories (e.g., Celecoxib), these molecules have shown potent anticancer properties through a "poly-pharmacology" mechanism. They do not just inhibit inflammation; they disrupt the tumor microenvironment.

Key Targets:

-

COX-2: Overexpressed in colorectal and breast cancers; promotes angiogenesis via VEGF.

-

Carbonic Anhydrase IX (CA IX): A hypoxia-induced enzyme critical for tumor pH regulation. Sulfonamides inhibit CA IX, leading to intracellular acidification and cell death in hypoxic tumors.

-

Kinases (VEGFR/EGFR): The pyrazole scaffold mimics the ATP purine ring, allowing these molecules to act as Type I/II kinase inhibitors.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway inhibition (COX-2 and CA IX) leading to tumor suppression.

Figure 1: Dual-mechanism pathway showing simultaneous inhibition of COX-2 driven angiogenesis and CA-IX mediated pH regulation.

Synthesis Protocol: The Claisen-Schmidt/Hydrazine Route

Expert Insight: While microwave synthesis is popular for speed, the classical reflux method provides better crystal growth for purification, which is critical for biological assays.

Reaction Workflow

The synthesis typically involves two steps:

-

Claisen-Schmidt Condensation: Formation of a chalcone (1,3-diaryl-2-propen-1-one).

-

Cyclocondensation: Reaction with 4-hydrazinobenzenesulfonamide hydrochloride.

Figure 2: Synthetic route via chalcone intermediate using Claisen-Schmidt condensation followed by cyclization.

Detailed Bench Protocol

Step 1: Synthesis of Chalcone Intermediate

-

Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in Ethanol (20 mL).

-

Add 40% NaOH solution (5 mL) dropwise at

with vigorous stirring. -

Stir at room temperature for 12 hours.

-

Pour mixture into crushed ice/HCl. Filter the precipitate, wash with water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazole-Sulfonamide

-

Dissolve the Chalcone (5 mmol) in Glacial Acetic Acid (15 mL).

-

Add 4-hydrazinobenzenesulfonamide hydrochloride (5.5 mmol).

-

Reflux at

for 8–10 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:6). -

Critical Step: Concentrate the solvent to 1/3 volume under reduced pressure before pouring into ice water. This prevents oil formation.

-

Filter the solid product.[3]

-

Purification: Recrystallize from Ethanol/DMF mixtures to ensure removal of unreacted hydrazine (which is toxic and cytotoxic, potentially skewing bioassays).

Preclinical Validation Protocols

To ensure data integrity (Trustworthiness), use these self-validating assay structures.

In Vitro COX-2 Inhibition Assay (Colorimetric)

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.

-

Preparation: Incubate purified ovine COX-2 enzyme with Heme and the Test Compound (0.01 - 100

) in Tris-HCl buffer (pH 8.0) for 15 mins at -

Substrate Addition: Add Arachidonic Acid (100

) and TMPD (colorimetric substrate). -

Measurement: Monitor absorbance at 590 nm for 5 minutes.

-

Control: Use Celecoxib as a positive control and DMSO as a negative control.

-

Calculation:

Note: If IC50 < 10 nM, dilute enzyme concentration to avoid "titration inhibition" artifacts.

Cell Viability (MTT Assay)

Context: Validating anticancer potential against MCF-7 (Breast) or A549 (Lung) lines.

-

Seed cells (

cells/well) in 96-well plates; incubate 24h. -

Treat with graded concentrations of the pyrazole-sulfonamide for 48h.

-

Add MTT reagent (5 mg/mL); incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Read OD at 570 nm.

-

Integrity Check: Run a parallel "blank" plate with compound + MTT (no cells) to ensure the chemical structure doesn't reduce MTT non-enzymatically (a common false positive with redox-active scaffolds).

References

-

Gerni, S., et al. (2023).[4] Celecoxib Derivatives Containing Pyrazole Linked-Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles. ChemistrySelect. Link

-

Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. Link

-

Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences. Link

-

Kumar, R., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase. RSC Advances. Link

-

Abd El-Karim, S. S., et al. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds. Link

Sources

- 1. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Celecoxib Derivatives Containing Pyrazole Linked-Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles, Molecular Docking Studies | AVESİS [avesis.atauni.edu.tr]

Methodological & Application

Protocol for coupling 3-cyanobenzenesulfonyl chloride with 4-aminopyrazole

An In-Depth Guide to the Synthesis of N-(1H-Pyrazol-4-yl)-3-cyanobenzenesulfonamide

Authored by: A Senior Application Scientist

This application note provides a comprehensive, technically-grounded protocol for the synthesis of N-(1H-pyrazol-4-yl)-3-cyanobenzenesulfonamide through the coupling of 4-aminopyrazole with 3-cyanobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles, safety imperatives, and troubleshooting insights to ensure a successful and reproducible synthesis.

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.[1][2] The pyrazole-sulfonamide scaffold, in particular, is a privileged structure found in numerous biologically active molecules, including inhibitors of enzymes like NADPH oxidase 2.[3] The reaction detailed herein is a classic nucleophilic substitution, where the primary amine of 4-aminopyrazole attacks the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of a stable S-N bond.[4][5][6]

Section 1: Reaction Principle and Mechanism

The formation of a sulfonamide bond from a sulfonyl chloride and a primary amine is a robust and widely utilized transformation in organic synthesis.[2] The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-aminopyrazole onto the electron-deficient sulfur atom of 3-cyanobenzenesulfonyl chloride. This addition forms a tetrahedral intermediate.

The subsequent collapse of this intermediate eliminates a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted 4-aminopyrazole (which would render it non-nucleophilic), a non-nucleophilic organic base, such as pyridine or triethylamine, is essential.[4][7] The base acts as a scavenger for the HCl, driving the reaction to completion.

Caption: Proposed mechanism for the sulfonylation of 4-aminopyrazole.

Section 2: Materials and Methods

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Cyanobenzenesulfonyl chloride | ≥97% | Commercial | Highly moisture-sensitive and corrosive. Store under inert gas. |

| 4-Aminopyrazole | ≥98% | Commercial | |

| Pyridine, Anhydrous | ≥99.8%, Anhydrous | Commercial | Store over molecular sieves. |

| Dichloromethane (DCM), Anhydrous | ≥99.8%, Anhydrous | Commercial | Use a dry solvent from a purification system or freshly distilled. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercial | For chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For aqueous work-up. |

| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |

Equipment

-

Round-bottom flasks and magnetic stir bars

-

Magnetic stir plate with cooling capabilities (ice bath)

-

Pressure-equalizing dropping funnel

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Glass syringes and needles

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp (254 nm) for TLC visualization

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Section 3: Safety and Handling

Critical Safety Alert: 3-Cyanobenzenesulfonyl chloride is a corrosive solid that is harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It reacts with water to release corrosive HCl gas.[10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and splash-proof safety goggles.[11][12]

-

Handling: Avoid creating dust.[11] Use personal protective equipment. Ensure adequate ventilation.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is moisture-sensitive.[11]

-

Accidental Release: In case of a spill, evacuate the area. Use a dry absorbent material to clean up the spill and dispose of it as hazardous waste. Do not use water.

-

First Aid:

-

Skin/Hair Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Section 4: Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale reaction. Adjustments may be necessary for different scales.

Reaction Setup

-

Place a magnetic stir bar in a 100 mL oven-dried, two-neck round-bottom flask.

-

Seal one neck with a rubber septum and the other with a glass stopper.

-

Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

To the flask, add 4-aminopyrazole (415 mg, 5.0 mmol, 1.0 equiv.).

-

Using a syringe, add 20 mL of anhydrous dichloromethane (DCM), followed by anhydrous pyridine (0.81 mL, 10.0 mmol, 2.0 equiv.). Expertise Note: Using two equivalents of pyridine ensures complete neutralization of the generated HCl and can also act as a mild catalyst.

-

Cool the resulting solution to 0 °C using an ice-water bath.

Reagent Addition

-

In a separate, dry 50 mL flask, dissolve 3-cyanobenzenesulfonyl chloride (1.01 g, 5.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM.

-

Draw this solution into a dry glass syringe or transfer it to a pressure-equalizing dropping funnel attached to the reaction flask.

-

Add the 3-cyanobenzenesulfonyl chloride solution dropwise to the stirred 4-aminopyrazole solution at 0 °C over a period of 20-30 minutes. Expertise Note: A slow, controlled addition is crucial to manage the reaction exotherm and prevent the formation of side products.

Reaction and Monitoring

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Let the reaction stir at room temperature for 4-16 hours.

-

Monitor the reaction's progress using TLC.[4]

-

Mobile Phase: 50% Ethyl Acetate in Hexanes (this may need optimization).

-

Visualization: UV light (254 nm).

-

Procedure: Spot the starting materials (4-aminopyrazole and 3-cyanobenzenesulfonyl chloride) and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to 4-aminopyrazole is no longer visible. The product, being more polar than the sulfonyl chloride but less polar than the amine, will have an intermediate Rf value.

-

Work-up and Isolation

-

Once the reaction is complete, quench it by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Add an additional 30 mL of DCM to ensure complete dissolution of the product.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 25 mL) to remove excess pyridine.

-

Saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any remaining acidic byproducts.

-

Brine (1 x 25 mL) to reduce the amount of water in the organic layer.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

-

Column Chromatography: Purify the crude solid on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.[13]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.

Characterization

Confirm the identity and purity of the final product, N-(1H-pyrazol-4-yl)-3-cyanobenzenesulfonamide, using standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Section 5: Workflow Visualization and Data Summary

Caption: Experimental workflow for the synthesis of N-(1H-pyrazol-4-yl)-3-cyanobenzenesulfonamide.

Quantitative Data Summary

| Parameter | Value | Rationale |

| Stoichiometry | ||

| 4-Aminopyrazole | 1.0 equiv. | Limiting reagent. |

| 3-Cyanobenzenesulfonyl Cl | 1.0 equiv. | Matched to the limiting reagent to avoid purification challenges. |

| Pyridine | 2.0 equiv. | Ensures complete scavenging of HCl byproduct. |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents reaction with sulfonyl chloride. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm; RT allows reaction to go to completion. |

| Reaction Time | 4-16 hours | Typical duration for sulfonamide formation; monitor by TLC. |

| Expected Outcome | ||

| Yield | 60-85% (post-purification) | Typical range for this type of coupling reaction. |

| Appearance | White to off-white solid | Expected physical state of the purified product. |

Section 6: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive 3-cyanobenzenesulfonyl chloride due to hydrolysis.[4]2. Insufficient base.3. Low reaction temperature or insufficient time. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are scrupulously dry.2. Ensure 2.0 equivalents of anhydrous base are used.3. Allow the reaction to stir longer at room temperature and monitor by TLC. |

| Multiple Products Observed on TLC | 1. Di-sulfonylation of 4-aminopyrazole (reaction at both amine and pyrazole N-H).[4]2. Reaction temperature was too high during addition. | 1. Use a 1:1 stoichiometry of amine to sulfonyl chloride. Consider protecting the pyrazole nitrogen if this persists.2. Maintain the temperature at 0 °C during the slow addition of the sulfonyl chloride. |

| Starting Amine Remains | 1. Insufficient sulfonyl chloride added.2. Reaction not yet complete. | 1. Check the mass and purity of the sulfonyl chloride. A slight excess (1.05 equiv.) can sometimes be used.2. Allow the reaction to stir for a longer duration. |

| Difficult Purification | 1. Pyridinium salts co-eluting with the product.2. Product has low solubility. | 1. Ensure the aqueous HCl wash during work-up is performed thoroughly to remove all pyridine.2. For column chromatography, try a more polar solvent system or dissolve the crude mixture in a stronger solvent (like minimal DCM) before loading onto the silica. |

References

- 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, May 20).

- SAFETY DATA SHEET - Fisher Scientific. (2008, June 22).

- Pyridine - Wikipedia. (n.d.).

- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (n.d.).

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances.

- 3-Cyanobenzenesulfonyl chloride - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).

- Preparation of N-substituted arylsulfonamides - Google Patents. (n.d.).

- Propose a mechanism for the sulfonation of pyridine... - Pearson. (n.d.).

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent... - ACS Publications. (2020, November 25).

- Pyridine scope of radical meta-sulfonylation | Download Scientific Diagram - ResearchGate. (n.d.).

- Preparation of sulfonamides from N-silylamines - PMC. (n.d.).

- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem. (n.d.).

- C-Sulfonylation of 4-Alkylpyridines... - PMC. (n.d.).

- Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction... (n.d.).

- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides... - PMC. (2023, June 20).

- 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives... - PMC. (n.d.).

- Synthesis of Some New Pyrazoles - DergiPark. (n.d.).

- Coupling Protocol for Primary Amine of a Ligand - Sigma-Aldrich. (n.d.).

- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide... - Biointerface Research in Applied Chemistry. (2021, March 1).

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2025, April 12).

- 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy... - ResearchGate. (n.d.).

- Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction... - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Recent developments in the synthesis of N-aryl sulfonamides - Taylor & Francis. (2021, June 22).

- Application Notes and Protocols for Coupling Reactions Involving Diazotized 4-Amino-3-chlorobenzenesulfonic Acid - Benchchem. (n.d.).

- aminopyrazole - Organic Syntheses Procedure. (n.d.).

- Iron-Catalyzed N-Arylsulfonamide Formation... - Organic Chemistry Portal. (n.d.).

- SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES... - LOCKSS. (2012, January 10).

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. fishersci.pt [fishersci.pt]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. rsc.org [rsc.org]

Application Note: A Practical Guide to Determining the Solubility of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide in DMSO and Methanol

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing formulation strategies, bioavailability, and the design of reliable in vitro assays.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately measuring the solubility of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide. We present detailed protocols for determining its thermodynamic solubility in two critical laboratory solvents: dimethyl sulfoxide (DMSO), the universal solvent for compound library storage, and methanol, a common polar protic solvent used in synthesis and analysis. The causality behind experimental choices is explored, and protocols are designed as self-validating systems to ensure data integrity.

Introduction: The Critical Role of Solubility

3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a small molecule featuring a sulfonamide group, a common pharmacophore, linked to pyrazole and cyanobenzene moieties.[3] While specific experimental data for this compound is not widely published, its structural components suggest its behavior will be governed by principles applicable to other sulfonamides.[4][5] Sulphonamides as a class are often crystalline powders with limited aqueous solubility.[4]

Understanding the solubility of a lead compound in both organic and aqueous systems is paramount. Poor solubility can lead to challenges in achieving therapeutic concentrations, precipitation in stock solutions, and inaccurate biological assay results.[2] Therefore, early and accurate solubility assessment is a critical step to de-risk a project and guide formulation development.[1] This guide focuses on two solvents for distinct, practical reasons:

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[6][7] It is the industry standard for creating high-concentration stock solutions for high-throughput screening and compound storage.[8]

-

Methanol (MeOH): A polar protic solvent that is miscible with water and many organic solvents.[9][10] It is frequently used during chemical synthesis, purification, and as a solvent in analytical techniques like HPLC.

This application note will provide the theoretical framework and a robust, step-by-step protocol for determining the equilibrium (thermodynamic) solubility of the title compound in these two solvents.

Physicochemical Profile and Theoretical Considerations

A predictive understanding of solubility begins with an analysis of the solute and solvent properties.

The Solute: 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide

-

Molecular Formula: C₁₀H₈N₄O₂S[3]

-

Molecular Weight: 248.26 g/mol

-

Structural Features Influencing Solubility:

-

Sulfonamide Group (-SO₂NH-): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O). Its acidity allows for salt formation, which typically enhances aqueous solubility.[4]

-

Pyrazole and Benzene Rings: These aromatic rings contribute to the molecule's rigidity and introduce hydrophobic character, which can limit solubility in highly polar solvents like water.

-

Cyano Group (-C≡N): A polar group that can act as a hydrogen bond acceptor, potentially improving interactions with protic solvents.

-

The Solvents: A Tale of Two Polarities

-

Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO has a high dielectric constant and a strong dipole moment.[6][11] It is an excellent hydrogen bond acceptor but lacks a donor proton. This allows it to effectively solvate cations and disrupt the crystal lattice of solid compounds, making it an exceptional solvent for a wide array of pharmaceuticals.[7][12][13] It is expected that 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide will exhibit high solubility in DMSO.

-

Methanol (MeOH): As a polar protic solvent, methanol can both donate and accept hydrogen bonds.[14] Its polarity is lower than DMSO's. While it is a good solvent for many organic compounds, its ability to dissolve a solute is highly dependent on the balance between the solute's self-association (crystal lattice energy) and its interactions with the solvent.[10] For a structurally related compound, 3-Cyano-4-methylbenzenesulfonamide, the solubility in methanol at 298.15 K (25 °C) was reported to be approximately 3.6 g/L (based on mole fraction data).[15] We can hypothesize that the title compound will have solubility in a similar order of magnitude in methanol.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[16][17] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature.

Materials and Equipment

-

3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide (solid, high purity)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Methanol (MeOH), HPLC grade, ≥99.9% purity

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes and tips

-

HPLC system with a UV detector

-

Volumetric flasks and appropriate glassware for standard preparation

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Procedure

-

Preparation:

-

Add an excess amount of solid 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment (e.g., 5-10 mg).[17]

-

Accurately add a known volume of the chosen solvent (e.g., 1.0 mL of DMSO or Methanol) to the vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but should be experimentally verified (see Section 5).[16]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) at the same temperature as the equilibration.[16]

-

Carefully withdraw the supernatant using a pipette. For the final clarification step, pass the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of the compound in the respective solvent at known concentrations.

-

Accurately dilute a small aliquot of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated, stability-indicating HPLC-UV method.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

-

Average the results from the replicates and report the value with the standard deviation.

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. The following table presents hypothetical data based on the known properties of the solvents and data from structurally similar compounds.

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Molar Solubility (M) | Comments |

| Methanol | 25 | 4.1 ± 0.3 | ~0.0165 | Moderately soluble. Suitable for many analytical and synthetic applications. Value informed by similar sulfonamides.[15] |

| DMSO | 25 | >200 | >0.80 | Highly soluble. Ideal for preparing high-concentration stock solutions for biological screening.[8][18] |

Interpretation:

-

A high solubility in DMSO (>200 mg/mL) confirms its suitability for creating concentrated stock solutions for assay plates, minimizing the final solvent concentration in biological experiments.

-

The moderate solubility in methanol provides crucial information for chemists performing synthesis or purification steps, such as crystallization.

Ensuring Trustworthiness: The Self-Validating Protocol

A protocol's trustworthiness comes from its built-in checks and controls. The following steps are crucial for validating the results of a shake-flask experiment.

-

Confirmation of Equilibrium: To ensure 24-48 hours is sufficient, perform a time-point study. Measure the concentration in the supernatant at several intervals (e.g., 8, 24, 48, and 72 hours). Equilibrium is confirmed when the concentration no longer increases between time points.

-

Compound Stability: The analytical method (HPLC) must be "stability-indicating." This means the method should be able to separate the parent compound from any potential degradants. A comparison of the chromatogram of the final sample to a standard should show no significant new peaks.

-

Solid-State Analysis: After the experiment, the remaining solid should be recovered, dried, and analyzed (e.g., by X-ray Powder Diffraction - XRPD). This critical step confirms that the compound has not changed its crystal form (polymorph) or converted to a solvate during the experiment, as this would change its intrinsic solubility.[16]

Caption: A Self-Validating Feedback Loop for Solubility Data.

Conclusion

This application note outlines a robust and reliable framework for determining the solubility of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide in DMSO and methanol. By integrating the gold-standard shake-flask method with essential validation steps, researchers can generate high-quality, trustworthy data. This information is critical for making informed decisions throughout the drug discovery and development pipeline, from medicinal chemistry and high-throughput screening to formulation and preclinical studies. The principles and protocols described herein are broadly applicable to other small molecule drug candidates.

References

-

Scribd. Solvent Properties of DMSO. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

-

LookChem. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. [Link]

-

SATHEE. Chemistry Methanol. [Link]

-

Museum of Fine Arts Boston. Methanol - MFA Cameo. [Link]

-

Nazarbayev University. Solubility Properties of Methanol in Inorganic Solvents. [Link]

-

MCB Books. Methanol Solvent Properties | Specification | Applications | Uses. [Link]

-

PubMed. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]

-

Chem-space. Compound solubility measurements for early drug discovery. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

-

Redalyc. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. [Link]

-

ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

-

Academia.edu. Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

ResearchGate. (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

ScienceDirect. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

-

PubChem. 3-cyano-4-[2-(5-methyl-1H-pyrazol-4-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide. [Link]

-

PubChemLite. 3-cyano-n-(1h-pyrazol-4-yl)benzene-1-sulfonamide. [Link]

-

Semantic Scholar. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. PubChemLite - 3-cyano-n-(1h-pyrazol-4-yl)benzene-1-sulfonamide (C10H8N4O2S) [pubchemlite.lcsb.uni.lu]

- 4. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 8. lifechemicals.com [lifechemicals.com]

- 9. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]

- 10. cameo.mfa.org [cameo.mfa.org]

- 11. gchemglobal.com [gchemglobal.com]

- 12. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. research.nu.edu.kz [research.nu.edu.kz]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. raytor.com [raytor.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

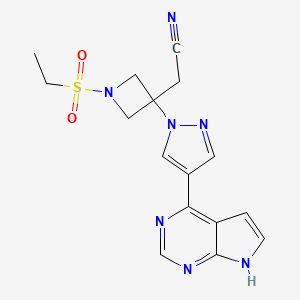

Application Notes & Protocols: The Strategic Preparation of Pyrazole-Sulfonamide Kinase Inhibitor Libraries

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrazole-sulfonamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and application of pyrazole-sulfonamide kinase inhibitor libraries. We will delve into the strategic rationale behind library design, provide detailed, field-proven synthetic protocols, and outline a workflow for screening and hit validation, bridging the gap between synthetic chemistry and kinase biology.

Introduction: The Power of Kinase Inhibition

The human kinome comprises over 500 kinases, all sharing a conserved ATP-binding site, which presents both an opportunity and a challenge for drug design.[4] The goal is to develop inhibitors that are not only potent against the target kinase but also highly selective, to minimize off-target effects.[4] The development of small molecule libraries allows for the systematic exploration of chemical space around a core scaffold to identify compounds with optimal activity and properties.[5][6]

Why the Pyrazole-Sulfonamide Scaffold?

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block found in numerous FDA-approved drugs.[2][3] When combined with a sulfonamide moiety (-S(=O)₂-NR₂), it creates a pharmacophore with several advantageous features:

-

Hydrogen Bonding: The sulfonamide group acts as a potent hydrogen bond donor and acceptor, often engaging in critical interactions with the "hinge region" of the kinase ATP-binding pocket.[7]

-

Structural Rigidity and Versatility: The pyrazole core provides a rigid platform for the precise spatial orientation of various substituents. Different positions on the ring (N1, C3, C4, C5) can be functionalized to probe different sub-pockets of the kinase active site, enabling fine-tuning of potency and selectivity.[8][9][10]

-

Favorable Physicochemical Properties: This scaffold generally imparts drug-like properties, contributing to improved metabolic stability and oral bioavailability in many cases.[11]

This guide will provide a step-by-step approach to harness the potential of this powerful scaffold.

Workflow Overview: From Concept to Hit

The creation and screening of a kinase inhibitor library is a multi-step process. The following workflow illustrates the key stages, from initial design to the identification of promising lead compounds.

Caption: Overall workflow for the creation and evaluation of a kinase inhibitor library.

Library Design Principles

A successful library is not just a random collection of compounds. Its design must be strategic, aiming to maximize the information obtained from screening while ensuring synthetic feasibility.

3.1. Core Scaffold Selection

The choice of the core pyrazole structure is fundamental. A common and synthetically accessible starting point is a 3-amino-1H-pyrazole derivative. This provides a key handle (the amino group) for the subsequent introduction of the sulfonamide moiety and allows for diversification at other positions.

3.2. R-Group Selection for Diversity and SAR

The power of a library lies in the systematic variation of its substituents (R-groups). The selection of building blocks for these R-groups should be guided by Structure-Activity Relationship (SAR) principles.[4][12]

| R-Group Position | Target Interaction | Recommended Building Block Classes | Rationale |

| R¹ (at N1 of Pyrazole) | Gatekeeper Pocket, Solvent Front | Aryl & Heteroaryl Halides, Boronic Acids | Modulates selectivity and physicochemical properties. Probes interactions with the often-variable "gatekeeper" residue. |

| R² (at C5 of Pyrazole) | Hydrophobic Regions | Alkyl & Aryl Ketones (for synthesis) | Fills hydrophobic pockets within the ATP-binding site. Can influence overall compound shape. |

| R³ (on Sulfonyl Chloride) | Solvent-Exposed Region, Ribose Pocket | Diverse Aryl & Heteroaryl Sulfonyl Chlorides | Extends into the solvent-exposed region. Can be used to improve solubility and target specific polar interactions. |

Causality: The choice of R¹ aryl halides, for example, is not arbitrary. In many kinases, the N1-aryl group of the pyrazole inhibitor points towards the "gatekeeper" residue. A bulky gatekeeper (like threonine) will sterically clash with a large R¹ group, while a small gatekeeper (like glycine) will accommodate it. By systematically varying the size and electronics of the R¹ group, the library can be biased towards or against certain kinase subfamilies.

Synthetic Protocols

The following protocols describe a robust and modular synthetic route for the preparation of a pyrazole-sulfonamide library. This route is designed for parallel synthesis, allowing for the efficient creation of dozens to hundreds of distinct compounds.

Diagram: General Synthetic Scheme

Caption: A two-step synthetic route for pyrazole-sulfonamide library synthesis.

Protocol 1: Synthesis of Pyrazole Intermediate

The pyrazole core is most classically formed via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[13] For this library, we will start with a commercially available or easily synthesized 3-amino-5-substituted-1H-pyrazole. Numerous methods exist for pyrazole synthesis, including reactions of hydrazines with β-hydroxy ketones or alkynes.[14]

-

Rationale: Starting with the pre-formed aminopyrazole allows for a convergent synthesis. The two key diversification steps—N-arylation and sulfonylation—can be performed sequentially on a common intermediate, which is ideal for library production.

Protocol 2: N-Arylation of the Pyrazole Core (Step 1)

This step installs the R¹ group. A copper-catalyzed C-N coupling (Ullmann condensation) is a reliable method for this transformation.

-

Materials:

-

3-Amino-5-(R²)-1H-pyrazole (1.0 eq)

-

Aryl or heteroaryl halide (R¹-X, where X = I or Br) (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Dioxane

-

-

Procedure:

-

To a reaction vessel (e.g., a microwave vial or parallel synthesis tube), add the 3-amino-5-(R²)-1H-pyrazole, aryl halide, CuI, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the solvent (DMF or Dioxane).

-

Heat the reaction mixture to 100-140 °C for 4-16 hours. Reaction progress can be monitored by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is often carried directly to the next step, or it can be purified by silica gel chromatography if necessary.

-

-

Expertise Note: The choice of ligand (e.g., L-proline or a diamine) can sometimes accelerate copper-catalyzed N-arylations, especially with less reactive aryl chlorides. However, for a diverse library, starting with more reactive aryl iodides and bromides often provides sufficient reactivity without requiring extensive ligand screening for each substrate.

Protocol 3: Sulfonylation of the Aminopyrazole (Step 2)

This is the final diversification step, installing the R³-sulfonamide group. This reaction is typically robust and high-yielding.[15][16]

-

Materials:

-

N1-Arylated-3-aminopyrazole from Step 1 (1.0 eq)

-

Aryl or heteroaryl sulfonyl chloride (R³-SO₂Cl) (1.2 eq)

-

Pyridine or Triethylamine (Et₃N) (2.0-3.0 eq)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

-

Procedure:

-

Dissolve the N1-arylated-3-aminopyrazole in the chosen solvent (DCM or Pyridine) in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

If using DCM as a solvent, add the base (Pyridine or Et₃N).

-

Slowly add the sulfonyl chloride, either neat or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with 1M HCl (to remove excess base), water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final compound via silica gel chromatography or preparative HPLC.

-

-

Trustworthiness Note: A key byproduct of this reaction is HCl, which is neutralized by the base (pyridine or Et₃N).[15] Using at least two equivalents of base is crucial to both scavenge the HCl and to act as a catalyst, ensuring the reaction goes to completion.

Quality Control and Characterization

Each compound in the library must be validated to ensure its identity and purity before biological screening.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse of library QC. It provides a rapid assessment of purity (by UV trace) and confirms the molecular weight of the desired product.

-

Nuclear Magnetic Resonance (NMR): For key compounds or representative examples from the library, ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the exact chemical structure.

-

Purity Threshold: A purity level of >95% (as determined by LC-MS at a suitable wavelength like 254 nm) is generally required for quantitative biological screening to avoid false positives or negatives.

Biological Screening Cascade

Once the library is synthesized and validated, it is ready for biological evaluation.

Diagram: Kinase Signaling and Inhibition

Caption: Generalized kinase signaling pathway illustrating the point of intervention for an ATP-competitive inhibitor.

6.1. Primary Screening: Identifying "Hits"

The entire library is screened at a single, high concentration (e.g., 1-10 µM) against the kinase of interest. The goal is to quickly identify compounds that show any significant activity.

-

Recommended Assay: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening (HTS).[17] It measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[17] Other common methods include fluorescence polarization (FP) and Time-Resolved FRET (TR-FRET).[18][19][20]

6.2. Dose-Response Analysis: Quantifying Potency

"Hits" from the primary screen are then tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This value is a key measure of a compound's potency.

6.3. Selectivity Profiling: Assessing Off-Target Effects

Promising compounds with low IC₅₀ values should be screened against a panel of other kinases. This is a critical step to determine the inhibitor's selectivity profile. A compound that inhibits many kinases is "promiscuous," while one that inhibits only the target (or a small number of related kinases) is "selective." Commercial services offer screening against large panels of hundreds of kinases.[21]

Data Analysis and Hit-to-Lead

The screening data, combined with the structural information from the library, allows for the elucidation of the Structure-Activity Relationship (SAR).

-

Analysis: Look for trends. Does a particular substituent at R¹ consistently lead to higher potency? Is a specific R³ group required for selectivity against a closely related kinase? This analysis guides the design of the next generation of inhibitors.

-

Hit-to-Lead: A "hit" is a compound with confirmed activity from the primary screen. A "lead" is a compound that has been further optimized based on SAR data to have improved potency, selectivity, and drug-like properties. The most promising compounds from this initial library serve as the starting point for a more focused lead optimization campaign.[4]

Conclusion

The pyrazole-sulfonamide scaffold is a proven platform for the discovery of potent and selective kinase inhibitors. By combining rational library design, robust parallel synthesis, and a systematic screening cascade, research teams can efficiently navigate the chemical space around this core structure. This application note provides the foundational protocols and strategic insights necessary to initiate and execute a successful kinase inhibitor discovery program, ultimately accelerating the journey from a chemical concept to a potential therapeutic agent.

References

-

Hajduk, P. J., et al. (2009, March 15). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

-

Gao, Y., et al. Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

-

Patra, K., et al. (2024, March 1). Visible light-induced organo-photocatalyzed route to synthesize substituted pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Balkenhohl, M., et al. (2009, July 6). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Retrieved from [Link]

-

Aggarwal, N., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Moura, J. C. V., et al. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]

-

Kuhn, B., et al. (2021, November 18). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to polysubstituted pyrazole derivatives. Retrieved from [Link]

-

Ball, N. D., et al. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Retrieved from [Link]

-

Research and Reviews. (2024, December 18). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Retrieved from [Link]

-

Thomas, A. P., et al. (2020, September 8). Recent advances in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]

-

Wiecaszek, A., et al. (2014, May 6). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][5][15][18]triazines. PubMed. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Banerjee, S. (Ed.). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. MDPI. Retrieved from [Link]

-

Reaction Biology. KINASE PROFILING & SCREENING. Retrieved from [Link]

-

Ghorab, M. M., et al. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of pyrazole‐sulfonamide/sulfonyl hydrazone/sulfaguanidine/sulfone hybrids 23–37. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

-

Truong, A. P., et al. (2009, September 1). Design, synthesis, and structure-activity relationship of novel orally efficacious pyrazole/sulfonamide based dihydroquinoline gamma-secretase inhibitors. PubMed. Retrieved from [Link]

-

Abdel-Aziem, A., et al. (2022, November 6). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. Retrieved from [Link]

-

Naim, M. J., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Ghorab, M. M., et al. (2020, March 1). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Retrieved from [Link]

-

Alam, M. J., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

-

Goodarzi, M., et al. (2013, January 1). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]

-

De Vita, D., et al. (2021, September 23). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. Retrieved from [Link]

-

Khan, I., et al. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. Retrieved from [Link]

-

Ilie, C. I., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rroij.com [rroij.com]

- 5. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and structure-activity relationship of novel orally efficacious pyrazole/sulfonamide based dihydroquinoline gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinase Enzyme System Protocol [promega.com]

- 18. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 21. reactionbiology.com [reactionbiology.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-pyrazolyl Benzenesulfonamides

Abstract

This comprehensive guide provides detailed methodologies and expert insights for the purification of N-pyrazolyl benzenesulfonamides using High-Performance Liquid Chromatography (HPLC). This class of compounds, which includes prominent pharmaceuticals like Celecoxib, is of significant interest in drug discovery.[1] Achieving high purity is critical for downstream applications, including pharmacological studies and regulatory approval. This document outlines strategies for reversed-phase and chiral HPLC, detailing method development, providing step-by-step protocols, and offering troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Chromatographic Challenge

N-pyrazolyl benzenesulfonamides are heterocyclic compounds frequently investigated for their diverse biological activities, notably as selective COX-2 inhibitors.[1][2] The synthesis of these molecules can result in a mixture of the target compound, unreacted starting materials, and process-related impurities, including regioisomers or enantiomers.[3][4] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for isolating the active pharmaceutical ingredient (API) with the requisite high degree of purity.[5]

The purification strategy is dictated by the physicochemical properties of the target molecule and the nature of the impurities. Key considerations include the compound's hydrophobicity, ionization constant (pKa), and, critically, its potential chirality.[6][7] This guide explains the causality behind experimental choices to empower scientists to develop robust and efficient purification methods.

Foundational Principles: Analyte Properties and HPLC Mode Selection

The molecular structure of N-pyrazolyl benzenesulfonamides governs their behavior on a chromatographic column. These compounds are generally characterized by:

-

Hydrophobicity: The presence of aromatic rings (pyrazole and benzene) imparts significant hydrophobic character, making them well-suited for Reversed-Phase HPLC.[8]

-

Ionization: The sulfonamide group (-SO₂NH-) is weakly acidic. Controlling the pH of the mobile phase is therefore crucial to ensure consistent retention and sharp, symmetrical peaks by suppressing the ionization of this group.[9]

-

Chirality: Many biologically active pyrazole derivatives are chiral, existing as a racemic mixture of enantiomers.[10][11] Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation is frequently a regulatory requirement.[12] This necessitates the use of specialized Chiral Stationary Phases (CSPs).

The initial and most critical decision in method development is the selection of the appropriate HPLC mode.

Caption: Decision tree for HPLC mode selection.

Reversed-Phase HPLC for Achiral Purification

Reversed-phase HPLC is the workhorse method for the purification of N-pyrazolyl benzenesulfonamides and the analysis of process-related impurities.[3][13] The principle relies on partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.

Method Development Strategy

A systematic approach to method development ensures a robust and reproducible separation.[14] The process involves the sequential optimization of the column, mobile phase, and gradient conditions.

Caption: General workflow for RP-HPLC method development.

Stationary Phase Selection: C18 (Octadecyl) columns are the most common starting point due to their high hydrophobicity and retention capabilities for aromatic compounds.[15][16] C8 (Octyl) columns offer slightly less retention and can be beneficial if the target compound is very strongly retained on a C18 phase.[13] For preparative work, larger particle sizes (5-10 µm) are used to reduce backpressure and increase loading capacity.[17]

Mobile Phase Optimization:

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents.[18] ACN typically provides lower backpressure and better peak efficiency. Screening both is recommended, as switching from ACN to MeOH can alter elution order (selectivity), which can be exploited to resolve co-eluting impurities.[14]

-

Aqueous Phase & Additives: The key to good peak shape for sulfonamides is to maintain a low pH mobile phase (pH 2.5-4.0).[16] This suppresses the deprotonation of the sulfonamide nitrogen, preventing peak tailing. Common acidic additives include:

-

0.1% Formic Acid (FA): Volatile and MS-compatible.

-

0.1% Trifluoroacetic Acid (TFA): Provides excellent peak shape but can be difficult to remove from fractions and suppresses MS signal.

-

Phosphate Buffer (e.g., 10-20 mM KH₂PO₄): Offers excellent pH control but is non-volatile and must be removed from collected fractions.[19][20]

-

Detection: N-pyrazolyl benzenesulfonamides contain chromophores that allow for sensitive UV detection.[18] A photodiode array (PDA) detector is ideal for method development to determine the optimal wavelength (λmax). Common wavelengths used for this class of compounds are between 255 nm and 280 nm.[3][16][21]

General Protocol for Achiral Purification

This protocol provides a robust starting point for purifying a crude N-pyrazolyl benzenesulfonamide reaction mixture.

1. Sample Preparation:

-

Dissolve the crude sample in a solvent that is fully compatible with the mobile phase, such as Dimethyl Sulfoxide (DMSO) or the initial mobile phase composition.

-

Aim for a concentration of 10-50 mg/mL. The optimal concentration depends on the compound's solubility and the scale of the purification.

-

Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could clog the column.

2. HPLC System and Conditions:

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 250 x 10 mm, 5 µm | Standard for lab-scale preparative work, balancing resolution and capacity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides low pH for good peak shape and is volatile for easy sample workup.[14] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common strong solvent with good UV transparency and low viscosity.[16] |

| Flow Rate | 5.0 mL/min | A typical starting flow rate for a 10 mm ID column. |

| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature.[16] |

| Detection | UV at 255 nm (or determined λmax) | Wavelength providing good sensitivity for the target compound class.[3][21] |

| Injection Volume | 100 - 500 µL | Dependent on sample concentration and desired loading. |

3. Elution Program (Gradient):

-

Equilibrate the column with 95% A / 5% B for at least 5 column volumes.

-

Inject the filtered sample.

-

Gradient:

-

0-5 min: Hold at 5% B (allows strongly polar impurities to elute).

-

5-25 min: Linear gradient from 5% B to 95% B (separates compounds of interest).

-

25-30 min: Hold at 95% B (elutes highly non-polar impurities).

-

30.1-35 min: Return to 5% B and re-equilibrate for the next injection.

-

4. Fraction Collection:

-

Collect fractions based on the UV detector signal, using peak-based collection logic.

-

Ensure a slight delay is programmed to account for the volume between the detector flow cell and the fraction collector outlet.

5. Post-Purification Analysis:

-

Combine the pure fractions containing the target compound.

-

Analyze a small aliquot of the combined pool by analytical HPLC using a fast gradient to confirm purity (>95% or as required).

-

Remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified solid.

Chiral HPLC for Enantiomer Separation

For chiral N-pyrazolyl benzenesulfonamides, separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent chiral recognition capabilities for this compound class.[10][11][15]

Key Considerations for Chiral Separations

-

Mode: Normal-phase (NP) or polar organic modes are often superior for chiral separations on these columns.[11] NP mode typically uses a mobile phase of n-hexane with an alcohol modifier (e.g., ethanol or 2-propanol).[12][22]

-

Stationary Phase:

-

Mobile Phase: The choice and percentage of the alcohol modifier are critical for achieving resolution. A lower percentage of alcohol generally increases retention and resolution but also broadens peaks.[22] Isocratic elution is most common for chiral separations.

Protocol for Chiral Method Scouting

1. HPLC System and Conditions:

| Parameter | Recommended Scouting Conditions |

| Columns | Lux Amylose-2 (5 µm), Lux Cellulose-2 (5 µm) |

| Mobile Phases | A: n-Hexane / Ethanol (90:10, v/v)B: n-Hexane / 2-Propanol (90:10, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID columns) |

| Temperature | 25 °C |

| Detection | UV at 255 nm |

2. Scouting Procedure:

-

Inject the racemic sample onto the first column (e.g., Lux Amylose-2) with the first mobile phase (Hexane/Ethanol).

-

If no or poor separation is observed, switch to the second mobile phase (Hexane/2-Propanol).

-

Repeat the process for the second column (e.g., Lux Cellulose-2).

-

The combination of column and mobile phase that provides baseline resolution (Rs > 1.5) is selected for optimization and scale-up to preparative chromatography. The polar organic mode can be very beneficial for achieving short run times and sharp peaks.[10][11]

Troubleshooting Common Purification Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing | 1. Insufficiently acidic mobile phase (for RP-HPLC).2. Column overload.3. Secondary interactions with silica. | 1. Decrease mobile phase pH by increasing acid concentration (e.g., 0.1% TFA) or using a buffer.[9]2. Reduce injection volume or sample concentration.3. Use a column with high-purity silica or end-capping. |

| Poor Resolution | 1. Gradient is too steep.2. Inappropriate mobile phase or column chemistry.3. Low column efficiency. | 1. Decrease the gradient slope (%B/min) in the region where target peaks elute.[14]2. Screen different organic modifiers (ACN vs. MeOH) or a different column (e.g., C8 vs. C18).3. Check system for leaks, ensure column is not voided. Use a longer column or smaller particle size for analytical scale. |

| High Backpressure | 1. Column or system frit is clogged.2. Mobile phase viscosity is too high.3. Flow rate is too high. | 1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first).2. Switch from MeOH to ACN; operate at a slightly higher temperature.3. Reduce the flow rate. |

| No Enantioseparation | 1. Incorrect CSP for the analyte.2. Inappropriate mobile phase. | 1. Screen a CSP from a different class (e.g., cellulose vs. amylose).[10][11]2. Systematically vary the alcohol modifier (EtOH, IPA) and its concentration.[22] |

Conclusion

The successful HPLC purification of N-pyrazolyl benzenesulfonamides is readily achievable through a systematic and scientifically grounded approach. For achiral separations, reversed-phase chromatography on a C18 column with an acidified water/acetonitrile mobile phase is the predominant method, offering excellent resolution and robustness. For chiral molecules, screening of polysaccharide-based CSPs under normal-phase or polar organic conditions is essential for resolving enantiomers. By understanding the interplay between the analyte's physicochemical properties and the chromatographic parameters, researchers can develop tailored, high-performance purification protocols that yield compounds of the highest purity for advancing drug discovery and development.

References

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

-

Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Available at: [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. Available at: [Link]

-

Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. Available at: [Link]

-

Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. National Center for Biotechnology Information. Available at: [Link]

-

A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Available at: [Link]

-

A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. Available at: [Link]

-

HPLC Methods for analysis of Celebrex. HELIX Chromatography. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

-

The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Molecules. Available at: [Link]

-

HPLC Method for Analysis of Celebrex. SIELC Technologies. Available at: [Link]

-

Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science. Available at: [Link]

-

Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

-

A review on method development by hplc. SciSpace. Available at: [Link]

-

HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. Available at: [Link]

-

HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. National Center for Biotechnology Information. Available at: [Link]

-

METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Available at: [Link]

-

Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. ResearchGate. Available at: [Link]

-

The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. ResearchGate. Available at: [Link]

-

Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. Available at: [Link]

-

Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. Available at: [Link]

Sources

- 1. HPLC Method for Analysis of Celebrex | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. openaccessebooks.com [openaccessebooks.com]

- 8. helixchrom.com [helixchrom.com]

- 9. scispace.com [scispace.com]

- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]